Cas no 164178-23-8 (4H-1-Benzopyran-4-one, 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-)

4H-1-Benzopyran-4-one, 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)- structure
164178-23-8 structure
Nome do Produto:4H-1-Benzopyran-4-one, 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-
N.o CAS:164178-23-8
MF:C27H30O11
MW:530.520509243011
CID:177464

4H-1-Benzopyran-4-one, 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)- Propriedades químicas e físicas

Nomes e Identificadores

    • 4H-1-Benzopyran-4-one,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-
    • 4H-1-Benzopyran-4-one,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-buten-1-y
    • 4H-1-Benzopyran-4-one,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-butenyl)-(9CI)
    • Caohuoside C
    • CID 102471953
    • 4H-1-Benzopyran-4-one, 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-
    • 3-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
    • Inchi: 1S/C27H30O11/c1-11(2)5-7-14-15(28)10-17(30)19-21(32)26(38-27-23(34)22(33)20(31)12(3)36-27)24(37-25(14)19)13-6-8-18(35-4)16(29)9-13/h5-6,8-10,12,20,22-23,27-31,33-34H,7H2,1-4H3/t12-,20-,22+,23+,27-/m0/s1
    • Chave InChI: MJCAZJRHCYZNAX-ABEYBZLDSA-N
    • SMILES: O1[C@H]([C@@H]([C@@H]([C@H]([C@@H]1C)O)O)O)OC1C(C2C(=CC(=C(C/C=C(\C)/C)C=2OC=1C1C=CC(=C(C=1)O)OC)O)O)=O

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 6
  • Contagem de aceitadores de ligações de hidrogénio: 11
  • Contagem de Átomos Pesados: 38
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 915
  • XLogP3: 2.049
  • Superfície polar topológica: 175

Propriedades Experimentais

  • Densidade: 1.52±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 800.3±65.0 °C(Predicted)
  • pka: 6.28±0.40(Predicted)
Fornecedores recomendados
pengshengyue
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
pengshengyue
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
atkchemica